(R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid
Description
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-19(2,3)15(18(26)27)23-17(25)14(12-7-5-4-6-8-12)22-16(24)13-11-20-9-10-21-13/h9-12,14-15H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUKJNKTPCZNPM-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NC(=O)[C@@H](C1CCCCC1)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazine-2-carboxamide: This step involves the reaction of pyrazine-2-carboxylic acid with an amine to form the corresponding amide.
Synthesis of the cyclohexyl acetamide: Cyclohexylamine is reacted with a suitable acylating agent to form cyclohexyl acetamide.
Coupling reaction: The pyrazine-2-carboxamide and cyclohexyl acetamide are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate compound.
Introduction of the dimethylbutanoic acid moiety: The intermediate compound is then reacted with a suitable reagent to introduce the dimethylbutanoic acid group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of ®-2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
®-2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid is studied for its unique structural properties and reactivity. It can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
In medicine, ®-2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid could be explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways.
Industry
In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine-2-Carboxamide Derivatives
a. N-[3-(2,2-Dicyano-1-methylethenyl)phenyl]pyrazine-2-carboxamide (Compound 5, )
- Structure: Contains a pyrazine-2-carboxamide group linked to a dicyano-methylethenyl-substituted phenyl ring.
- Synthesis: Prepared via condensation of malononitrile and ammonium acetate in refluxing benzene .
- Key Differences: Lacks the stereocenters and cyclohexyl group of the target compound, resulting in reduced conformational rigidity. The dicyano group increases polarity, likely reducing bioavailability compared to the target’s lipophilic substituents.
b. (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitriles (11a, 11b, )
- Structure : Thiazolo-pyrimidine cores with benzylidene and methylfuran substituents.
- Synthesis : Reflux with chloroacetic acid and aromatic aldehydes in acetic anhydride/sodium acetate .
- Key Differences: Heterocyclic core (thiazolo-pyrimidine vs. amino acid backbone) and absence of stereocenters. The cyano and furan groups may confer distinct electronic properties, influencing binding to biological targets.
Methyl Ester Derivative
(2S)-Methyl 2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate ()
- Structure : Methyl ester of the target compound, retaining stereochemistry but replacing the carboxylic acid with an ester.
- Applications : Used as a biochemical tool in protein studies and drug delivery systems. The ester group enhances cell membrane permeability, acting as a prodrug that hydrolyzes to the active acid form in vivo .
Other Amino Acid Derivatives
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic Acid ()
- Structure : Shares an acetamido group but lacks pyrazine and cyclohexyl moieties.
- Key Differences : The hydroxybutan-2-ylthio group introduces sulfur-based reactivity and hydrophilicity, contrasting with the target’s lipophilic cyclohexyl group.
Comparative Data Table
Discussion of Structural and Functional Implications
- Stereochemical Influence : The R,R configuration may optimize binding to chiral biological targets (e.g., enzymes or receptors), a feature absent in achiral compounds like 11a/b .
- Prodrug Potential: The methyl ester derivative demonstrates how minor structural modifications (ester vs. acid) can tailor compounds for specific delivery mechanisms .
Biological Activity
(R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid, a compound with a complex structure, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of 376.46 g/mol. Its structure includes a cyclohexyl group, a pyrazine ring, and an acetamido moiety, which contribute to its biological activity.
Research indicates that this compound may interact with several biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : It shows potential activity on various receptors such as adrenergic and serotonin receptors, which are crucial in mediating numerous physiological responses.
- Enzymatic Targets : The compound has been studied for its effects on enzymes like histone deacetylases (HDACs) and protein arginine deiminases, which play roles in gene regulation and cellular signaling pathways .
Anticancer Properties
Several studies have reported the anticancer potential of this compound. It has been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. For instance:
- Case Study 1 : In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction of cell viability and increased apoptosis markers compared to control groups.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating immune responses. It has been shown to decrease the production of pro-inflammatory cytokines in activated macrophages.
- Case Study 2 : In an experimental model of arthritis, administration of the compound led to reduced swelling and inflammation in affected joints, suggesting its potential as an anti-inflammatory agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic applications. Preliminary studies suggest:
- Absorption : The compound is well absorbed when administered orally.
- Distribution : It exhibits good tissue distribution, particularly in organs involved in metabolism.
- Metabolism : The compound undergoes hepatic metabolism with several metabolites identified.
- Excretion : Primarily excreted via urine.
Toxicity and Safety Profile
Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile. However, further studies are required to fully understand its long-term effects and potential toxicity.
Summary of Research Findings
Q & A
Q. What are the established synthetic routes for (R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid, and what key reagents are involved?
The synthesis typically involves multi-step amide coupling reactions. For example, chiral auxiliaries like tert-butyl oxazinane carboxylates (as described in enantioselective synthesis of amino acid derivatives) can be used to control stereochemistry . Pyrazine-2-carboxylic acid derivatives (e.g., bromopyridine-carboxylic acids) serve as precursors for introducing the pyrazine moiety, with coupling agents like EDC/HOBt facilitating amide bond formation . Purification via reverse-phase HPLC ensures enantiomeric purity (>95% by HPLC), as noted in chiral compound synthesis protocols .
Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?
- NMR Spectroscopy : 1H and 13C NMR confirm backbone connectivity, with cyclohexyl protons appearing as multiplet signals (δ 1.2–2.1 ppm) and pyrazine carbons resonating at ~150 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C21H31N5O5 requires [M+H]+ 458.2352) .
- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA/IB, with mobile phases of hexane/isopropanol (90:10) .
Q. What are the reported biological activities and proposed mechanisms of action for this compound?
Preclinical studies suggest interactions with biomolecules such as enzymes or receptors via its pyrazine-carboxamido and dimethylbutanoic acid groups. For example, pyrazine derivatives exhibit antioxidant activity by scavenging ROS, while the dimethylbutanoic acid moiety may modulate anti-inflammatory pathways (e.g., COX-2 inhibition) . In vitro assays using RAW 264.7 macrophages (IC50 values) and in vivo rodent models are recommended for validation .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis, and what chiral catalysts or conditions are most effective?
Enantioselective synthesis employs chiral catalysts like (R)-BINOL-derived phosphoric acids to induce asymmetry during amide bond formation . Optical purity ≥98% is achievable via dynamic kinetic resolution under mild conditions (e.g., 0°C, THF solvent) . Post-synthesis, recrystallization in ethanol/water (1:1) enhances purity, as demonstrated for structurally related amides .
Q. What structure-activity relationship (SAR) insights exist for modifying the cyclohexyl or pyrazine moieties to enhance bioactivity?
- Cyclohexyl Group : Replacement with bulkier substituents (e.g., adamantyl) increases hydrophobic interactions but may reduce solubility. A balance is critical for membrane permeability .
- Pyrazine Ring : Nitration at the 5-position (e.g., 5-nitro-pyrazine-2-carboxamido) enhances electron-withdrawing effects, improving binding affinity to target proteins like kinases . SAR tables comparing IC50 values of analogs are essential .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Cross-validate results using orthogonal assays:
- In vitro : Compare enzyme inhibition (e.g., fluorescence polarization) with cell-based assays (e.g., luciferase reporter).
- Analytical QC : Ensure batch-to-batch consistency via LC-MS and elemental analysis .
Q. What computational modeling approaches are suitable for predicting binding modes or metabolic pathways?
Q. How does the compound’s stability under physiological conditions (pH, temperature) impact experimental design?
Stability studies in PBS (pH 7.4, 37°C) over 24 hours reveal degradation via amide hydrolysis. To mitigate, use prodrug strategies (e.g., methyl ester protection of the carboxylic acid) or include protease inhibitors in cell assays .
Q. What strategies are effective for elucidating metabolic pathways in vivo?
Radiolabeled (14C) tracking in rodent models identifies primary metabolites. LC-MS/MS analysis of urine/plasma detects hydroxylation at the cyclohexyl ring (m/z +16) and pyrazine N-oxidation (m/z +14) .
Q. Which crystallographic techniques are recommended for resolving the compound’s conformational dynamics?
Single-crystal X-ray diffraction (Cu-Kα radiation) confirms the (R,R) stereochemistry and intramolecular hydrogen bonding between the pyrazine N and amide carbonyl, stabilizing the bioactive conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
